molecular formula C27H36BF5N2 B1383240 AlkylFluor™ CAS No. 2043361-32-4

AlkylFluor™

Cat. No. B1383240
CAS RN: 2043361-32-4
M. Wt: 494.4 g/mol
InChI Key: ZXIKPDSPOFQTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AlkylFluor™ is a bench-stable salt analogue of PhenoFluor™ . It is a reagent for high-yielding deoxyfluorination of alcohols, including sterically demanding substrates . It is insensitive to water and air, providing convenient access to a broad scope of late-stage fluorinated products .


Synthesis Analysis

AlkylFluor™ enables a practical, high-yielding deoxyfluorination of various primary and secondary alcohols . It is readily prepared on a multigram scale and is stable to long-term storage in air and exposure to water .


Molecular Structure Analysis

The empirical formula of AlkylFluor™ is C27H36BF5N2 . It has a molecular weight of 494.39 .


Chemical Reactions Analysis

AlkylFluor™ is used for the deoxyfluorination of alcohols . It has been found to outperform other reagents in the deoxyfluorination of testosterone .


Physical And Chemical Properties Analysis

AlkylFluor™ is a powder with a melting point greater than 300°C . It is stable to long-term storage in air and exposure to water .

Scientific Research Applications

1. Deoxyfluorination of Alcohols:

  • AlkylFluor is used in a high-yielding method for the deoxyfluorination of alcohols. It is stable for long-term storage in air and exposure to water, demonstrating practical applicability with various alcohol substrates (Goldberg et al., 2016).

2. Tumour Cell Differentiation:

  • Alkylformamides, which include AlkylFluor compounds, have been shown to induce terminal differentiation in tumour cells. This represents a potential therapeutic strategy for treating cancer (Langdon & Hickman, 1987).

3. Direct Difluoromethylation:

  • A new reagent for direct difluoromethylation, compatible with nitrogen-containing heteroarenes and other substrates, has been developed using AlkylFluor (Fujiwara et al., 2012).

4. Antitumor Drug Development:

  • Alkylphosphocholines, including AlkylFluor compounds, are being explored for the treatment of breast cancer. These substances attack the cell membrane, not the cell nucleus (Eibl & Unger, 1990).

5. Electrical Conduction in Organic Semiconductors:

  • AlkylFluor compounds are investigated for their semiconducting properties and potential in organic electronic applications (Rusu & Rusu, 1998).

6. Human Leukemia Cell Differentiation:

  • Alkylamides, including AlkylFluor compounds, have been studied for their ability to induce differentiation of human promyelocytic leukemia cells (Harpalani et al., 1993).

7. Biobased Chemical Synthesis:

  • Alkyl levulinates, related to AlkylFluor compounds, are explored as sustainable alternatives to chemicals derived from petrochemical routes. They find applications as solvents, additives, and in chemical synthesis (Démolis et al., 2014).

8. DNA/RNA Repair Enzyme Activity:

  • The AlkB enzyme repairs DNA and RNA bases damaged by SN2 alkylation reagents, including alkylfluor compounds. Crystal structures of substrate and product complexes of AlkB have been determined (Yu et al., 2006).

9. Alkylation of Carboxylic Acids:

  • Direct synthesis of alkynes from carboxylic acids at room temperature using photoredox catalysis and ethynylbenziodoxolone (EBX) reagents, including AlkylFluor compounds, has been reported (Le Vaillant et al., 2015).

10. Electroluminescent Diodes

- Poly(alkylfluorene), which includes AlkylFluor, has been used in blue electroluminescent diodes, indicating its potential in light-emitting applications (Ohmori et al., 1991).

Safety and Hazards

AlkylFluor™ is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

Future Directions

AlkylFluor™ is a promising reagent for the deoxyfluorination of alcohols . Its stability to air and moisture, along with its high yield, make it a valuable tool for future research and applications .

Biochemical Analysis

Biochemical Properties

AlkylFluor™ plays a significant role in biochemical reactions, particularly in the deoxyfluorination of alcohols. It interacts with various enzymes, proteins, and other biomolecules to facilitate the conversion of alcohols into alkyl fluorides. The primary interaction involves the formation of a covalent bond between AlkylFluor™ and the hydroxyl group of the alcohol substrate. This interaction is catalyzed by fluoride ions, which are essential for the deoxyfluorination process .

Cellular Effects

AlkylFluor™ has been shown to influence various cellular processes It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolismThese changes can impact cellular homeostasis and overall cell function .

Molecular Mechanism

The molecular mechanism of AlkylFluor™ involves its interaction with biomolecules at the molecular level. AlkylFluor™ binds to the hydroxyl group of alcohol substrates, facilitating the removal of the hydroxyl group and the introduction of a fluoride ion. This process is mediated by fluoride ions, which act as nucleophiles in the reaction. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are all part of the molecular mechanism of AlkylFluor™ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AlkylFluor™ change over time. The stability of AlkylFluor™ allows it to be stored for long periods without significant degradation. Its activity may decrease over time due to exposure to moisture and other environmental factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that AlkylFluor™ can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of AlkylFluor™ vary with different dosages in animal models. At low doses, AlkylFluor™ can effectively induce deoxyfluorination without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular function. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical reaction .

Metabolic Pathways

AlkylFluor™ is involved in various metabolic pathways, particularly those related to the deoxyfluorination of alcohols. It interacts with enzymes and cofactors that facilitate the conversion of alcohols into alkyl fluorides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, AlkylFluor™ is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The transport and distribution of AlkylFluor™ are crucial for its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of AlkylFluor™ is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that AlkylFluor™ is present in the appropriate cellular environment to facilitate deoxyfluorination reactions .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36FN2.BF4/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;2-1(3,4)5/h9-20H,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIKPDSPOFQTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36BF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2043361-32-4
Record name AlkylFluor(TM)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AlkylFluor™
Reactant of Route 2
Reactant of Route 2
AlkylFluor™
Reactant of Route 3
AlkylFluor™
Reactant of Route 4
AlkylFluor™
Reactant of Route 5
Reactant of Route 5
AlkylFluor™
Reactant of Route 6
Reactant of Route 6
AlkylFluor™

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.